molecular formula C7H8N2O3 B123997 3-Methoxy-4-methyl-2-nitropyridine CAS No. 155789-92-7

3-Methoxy-4-methyl-2-nitropyridine

Cat. No.: B123997
CAS No.: 155789-92-7
M. Wt: 168.15 g/mol
InChI Key: LNAFAKGSYGVWPV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Biological Activity

3-Methoxy-4-methyl-2-nitropyridine (CAS No. 155789-92-7) is a pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the fourth position, and a nitro group at the second position of the pyridine ring. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, which contributes to its diverse reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to significant biological effects, particularly in cancer cells where enzyme activity is crucial for proliferation.
  • Microtubule Interaction : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, making it a candidate for anti-cancer drug development .
  • Drug Efflux Pump Inhibition : Research indicates that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

  • Cell Cycle Arrest : In vitro studies demonstrated that this compound can induce G2-M phase arrest in cancer cells, thereby inhibiting their proliferation .
  • Inhibition of Tubulin Polymerization : The compound's ability to bind to tubulin at the colchicine site has been confirmed through crystallography, indicating its potential as a microtubule-targeting agent .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines:

Compound Cancer Cell Line IC50 (µM)
This compoundMCF7 (Breast)10.25 ± 2.5
This compoundA549 (Lung)6.6 ± 0.6
This compoundHepG2 (Liver)0.56 ± 0.01

These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Studies

  • Xenograft Model : In vivo studies using murine xenograft models have shown that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy .
  • Microbial Resistance Studies : In microbial assays, this compound demonstrated efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections .

Properties

IUPAC Name

3-methoxy-4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFAKGSYGVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565601
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-92-7
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methyl-2-nitropyridine (5 g) was dissolved in dimethylformamide (50 ml), added with cesium carbonate (11.6 g) and methyl iodide (13.7 g), and then the mixture was stirred overnight at room temperature. The reaction mixture was added with ethyl acetate and hexane, washed with water and dried over magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain the title compound (quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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